Di-t-Butoxydimethoxysilane, tech-95
Description
The Significance of Organoalkoxysilanes in Modern Chemical Synthesis
Organoalkoxysilanes are a class of hybrid compounds that feature both organic and inorganic structural elements, specifically an organic group and a hydrolyzable alkoxy group attached to a central silicon atom. zmsilane.commdpi.com This dual nature makes them indispensable in a wide array of industrial and research applications. They function as critical precursors for the synthesis of silicones, polysiloxanes, and silsesquioxane materials. mdpi.com
One of their most prominent roles is as coupling agents, where they form durable chemical bridges between inorganic substrates (like glass, metals, and minerals) and organic polymers. zmsilane.com The alkoxy groups can hydrolyze to form silanol (B1196071) groups, which then bond with the inorganic surface, while the organic functional group interacts with the polymer matrix. zmsilane.com This mechanism significantly enhances adhesion, leading to improved performance and longevity of coatings, adhesives, and composite materials. zmsilane.com Furthermore, organoalkoxysilanes are prized for the thermal stability, moisture resistance, and chemical reactivity they impart to the final products. zmsilane.com Their versatility is demonstrated in their use across the automotive, construction, and electronics industries. zmsilane.com
The synthesis of these vital compounds often involves methods like the controlled reaction of silicon tetrachloride or trialkoxysilanes with alcohols, or through hydrosilylation, where silicon-hydride groups are added to alkenes. zmsilane.comzmsilane.com
Di-t-Butoxydimethoxysilane as a Key Intermediate in Research Chemistry
Di-t-butoxydimethoxysilane serves as a crucial intermediate in research chemistry, primarily owing to its unique molecular architecture. The presence of two methoxy (B1213986) groups provides reactive sites for hydrolysis and condensation reactions, allowing for the controlled formation of siloxane bonds (Si-O-Si). These reactions are fundamental to the sol-gel process, which is used to create silica-based materials with tailored porosity and surface properties.
Simultaneously, the two bulky tert-butoxy (B1229062) groups offer significant steric hindrance. This steric shielding can be strategically employed to direct the regioselectivity and stereoselectivity of chemical reactions. tudublin.ie For instance, in the synthesis of complex polyols, the di-tert-butylsilyl group has been used to control reaction pathways, demonstrating the influence of such bulky substituents. tudublin.ie This makes Di-t-butoxydimethoxysilane a valuable tool for chemists aiming to construct intricate three-dimensional molecular frameworks with a high degree of precision.
The compound's utility is also found in its role as a precursor for creating other specialized organosilicon reagents. While direct synthesis methods for Di-t-butoxydimethoxysilane are not extensively documented in public literature, the synthesis of analogous compounds such as di-tert-butoxydiacetoxysilane provides insight into potential manufacturing routes. google.com This process involves a two-step synthesis where silicon tetrachloride is first acylated, followed by an esterification reaction with tert-butyl alcohol. google.com This suggests that Di-t-butoxydimethoxysilane can be synthesized and then used as a stable, yet reactive, intermediate for further chemical transformations.
Table 1: Physicochemical Properties of Di-t-Butoxydimethoxysilane, tech-95
| Property | Value |
| CAS Number | 110557-37-4 |
| Molecular Formula | C10H24O4Si |
| Molecular Weight | 248.38 g/mol |
| Appearance | Colorless Liquid |
| Purity | tech-95 (95%) |
Current and Future Research Directions in Di-t-Butoxydimethoxysilane Studies
The future of Di-t-butoxydimethoxysilane research is intrinsically linked to the broader advancements in organosilicon chemistry. researchgate.net A significant area of exploration lies in the development of novel materials with precisely engineered properties. The unique combination of reactive and sterically hindering groups in Di-t-butoxydimethoxysilane makes it an ideal candidate for creating bespoke polymers and hybrid organic-inorganic materials. Future studies will likely focus on leveraging its structure to control the porosity, hydrophobicity, and thermal stability of these materials for applications in catalysis, separation membranes, and advanced coatings.
Another promising avenue is in the field of biomedical materials. zmsilane.com Organosilicon compounds are increasingly being investigated for applications such as drug delivery systems and bioactive coatings for implants. zmsilane.comresearchgate.net The biocompatibility and tunable degradation rates of siloxane-based materials are of particular interest. Research may explore the incorporation of Di-t-butoxydimethoxysilane into these systems to modulate their physical and biological properties. The bulky tert-butoxy groups could influence the release kinetics of encapsulated drugs or alter the surface interactions with biological tissues.
Furthermore, as synthetic methodologies in organosilicon chemistry become more sophisticated, Di-t-butoxydimethoxysilane may find new life as a specialized reagent in complex organic synthesis. researchgate.net Its ability to introduce a protected, yet functionalizable, silicon center could be exploited in the multi-step synthesis of natural products or other high-value chemical targets. The ongoing development of new catalysts and reaction conditions will undoubtedly unlock new synthetic transformations where this and similar organoalkoxysilanes can play a critical role.
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl dimethyl silicate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si/c1-9(2,3)13-15(11-7,12-8)14-10(4,5)6/h1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHXHELPFKLYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](OC)(OC)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Precursor Chemistry of Di T Butoxydimethoxysilane
Established Methodologies for Organoalkoxysilane Synthesis
The preparation of organoalkoxysilanes relies on a set of well-established reaction types in organosilicon chemistry. These methods provide the basis for the targeted synthesis of compounds with specific arrangements of alkyl and alkoxy groups attached to the silicon atom.
Hydrolysis and condensation are fundamental reactions in the chemistry of alkoxysilanes. unm.eduresearchgate.net The process typically begins with the hydrolysis of one or more alkoxy groups (–OR) on the silicon atom to form silanol (B1196071) groups (–Si-OH). researchgate.net This reaction is often catalyzed by either an acid or a base. unm.edu In acidic conditions, the reaction is initiated by the protonation of an alkoxy group, while under basic conditions, a direct attack on the silicon atom by a hydroxide (B78521) ion occurs. unm.edu
Following hydrolysis, the newly formed silanols can react with other silanols or with remaining alkoxy groups in a condensation reaction. This results in the formation of a siloxane bond (Si–O–Si), which is the backbone of silicones and many other silicon-based polymers. researchgate.netuni-wuppertal.de The extent of these reactions can be controlled by factors such as the pH, the amount of water present, and the nature of the organic substituents on the silane (B1218182). unm.edugelest.com For instance, bulky substituents like tert-butyl groups can sterically hinder the reaction, leading to the formation of stable monomeric silanols. gelest.com
The general sequence for these reactions can be summarized as:
Hydrolysis: The replacement of an alkoxy group with a hydroxyl group.
Condensation: The reaction between two silanols or a silanol and an alkoxy group to form a siloxane bond and a byproduct (water or alcohol). gelest.com
These reactions are not only crucial for forming polymers but also play a role in the synthesis and purification of organoalkoxysilanes, where partial hydrolysis and condensation can lead to undesired oligomeric impurities. mdpi.com
The composition of substituents on a silicon atom can be modified through exchange reactions. These reactions involve the redistribution of alkyl or alkoxy groups between different silane molecules. This process is particularly useful for synthesizing silanes with a specific combination of substituents that may not be easily accessible through direct synthesis.
Alkoxy group exchange, for example, can occur between an alkoxysilane and an alcohol. This reaction is often catalyzed by acids or bases and is driven by the relative concentrations of the reactants and the volatility of the alcohol byproducts. This allows for the conversion of, for example, a methoxysilane (B1618054) to an ethoxysilane (B94302) or, in the context of Di-t-Butoxydimethoxysilane, the introduction of the t-butoxy group.
Similarly, alkyl group exchange can occur, although this typically requires more forcing conditions and specific catalysts. These exchange reactions are a key tool for creating a diverse range of organosilicon compounds from a limited set of starting materials. Lewis acids, such as bismuth trichloride (B1173362) (BiCl3), have been shown to efficiently catalyze the exchange of alkoxy and chloro groups between alkoxysilanes and chlorosilanes. elsevierpure.com
| Reaction Type | Description | Key Factors |
| Hydrolysis | Replacement of an alkoxy group (–OR) with a silanol group (–Si-OH). | pH, water concentration, steric hindrance. unm.edugelest.com |
| Condensation | Formation of a siloxane bond (Si–O–Si) from silanol groups. | Catalyst, temperature. researchgate.netgelest.com |
| Alkoxy Exchange | Redistribution of alkoxy groups between silane molecules. | Catalyst, relative alcohol concentrations. |
| Alkyl Exchange | Redistribution of alkyl groups between silane molecules. | Catalyst, reaction conditions. |
Novel Synthetic Routes for Di-t-Butoxydimethoxysilane Derivatives
The demand for high-purity organoalkoxysilanes has driven research into new synthetic methods that offer greater control over the final product composition and purity. These novel routes often focus on improved precursor synthesis and the use of advanced catalytic systems.
The quality of the final Di-t-Butoxydimethoxysilane product is directly dependent on the purity of its precursors. The synthesis of high-purity silanes often begins with the reaction of metallurgical-grade silicon with an alcohol in the presence of a catalyst to form alkoxysilanes. google.comresearchgate.net These initial products are then purified to remove unwanted byproducts. google.com
One approach to achieving high purity involves a continuous process of simultaneous oxidation and reduction of an alkoxysilane mixture. google.comresearchgate.net For example, a mixture of ethoxysilanes can be reacted in the presence of a catalyst like sodium trialcoxysilanolate in tetraethoxysilane. google.com This process can achieve high conversion rates, and the resulting silane can be further purified by absorption techniques. google.com Finding the optimal conditions for these reactions is crucial to avoid tedious purification steps like column chromatography. mdpi.com
Catalysis plays a pivotal role in the selective and efficient synthesis of organoalkoxysilanes. For the formation of Di-t-Butoxydimethoxysilane, catalysts are essential for facilitating the exchange of alkoxy groups. The use of specific catalysts can help to control the reaction, leading to a higher yield of the desired product and minimizing the formation of undesired side products.
For instance, the hydrosilylation reaction, which involves the addition of a Si-H bond across a double bond, is a powerful method for creating carbon-silicon bonds and is often catalyzed by platinum compounds like Karstedt's catalyst or chloroplatinic acid. mdpi.com While not directly forming the alkoxy groups, this demonstrates the power of catalysis in creating the organo- part of the organoalkoxysilane.
In the context of alkoxy exchange, Lewis acids are effective catalysts. The choice of catalyst can influence the reaction rate and selectivity. For example, in the exchange between alkoxysilanes and chlorosilanes, the reactivity has been observed to be higher for chlorosilanes with fewer silicon-methyl groups. elsevierpure.com This suggests that electronic effects play a significant role in the catalytic cycle.
| Catalytic Approach | Description | Example Catalyst |
| Hydrosilylation | Addition of a Si-H bond across a C=C double bond to form a Si-C bond. | Karstedt's catalyst, Chloroplatinic acid mdpi.com |
| Alkoxy Exchange | Swapping of alkoxy groups between silanes and alcohols. | Lewis acids (e.g., BiCl3) elsevierpure.com |
| Redistribution | Scrambling of substituents on silicon centers. | Sodium trialcoxysilanolate google.com |
Precursor Design Principles for Silicon-Containing Compounds
The design of precursors for silicon-containing compounds is a critical aspect of materials science. The properties of the final material, whether it be a silicone polymer, a ceramic, or a thin film, are largely determined by the structure of the precursor molecule. mdpi.comresearchgate.net
Key principles in precursor design include:
Functionality: The number and type of reactive groups on the precursor molecule will determine how it polymerizes or reacts to form the final material. For example, a difunctional precursor like dichlorodimethylsilane (B41323) will tend to form linear chains, while a trifunctional precursor can form cross-linked networks. uni-wuppertal.de
Organic Groups: The nature of the non-reactive organic groups influences the properties of the final material. For instance, bulky groups can increase solubility and affect the physical properties of polymers.
Leaving Groups: The choice of leaving group (e.g., alkoxy vs. chloro) affects the reactivity of the precursor and the byproducts of the reaction. Alkoxysilanes, for example, produce alcohols upon hydrolysis, which are generally less corrosive than the hydrogen chloride produced from chlorosilanes. uni-wuppertal.de
Purity: The purity of the precursor is paramount, as impurities can act as chain terminators or create defects in the final material. google.com
The design of Di-t-Butoxydimethoxysilane as a precursor likely balances the reactivity of the methoxy (B1213986) groups with the steric bulk of the t-butoxy groups. This combination can be tailored for specific applications where controlled reactivity and defined material properties are required. The development of new building block strategies for organosilicon compounds aims to make their synthesis and diversification more routine and user-friendly. nih.gov
Molecular Engineering for Tailored Reactivity
The molecular engineering of Di-t-Butoxydimethoxysilane is centered on manipulating its reaction kinetics, primarily in the context of sol-gel processes, to create materials with specific, predetermined properties. This is achieved by leveraging the differential reactivity of its alkoxy substituents and by controlling the reaction conditions. The sol-gel process for alkoxysilanes involves two primary reactions: hydrolysis and condensation. sigmaaldrich.com The engineering of Di-t-Butoxydimethoxysilane's reactivity is therefore a study in controlling the rates of these two reactions.
The inherent asymmetry in its alkoxy groups—two methoxy and two t-butoxy groups—is the cornerstone of its tailored reactivity. The methoxy groups are significantly more susceptible to hydrolysis than the bulky t-butoxy groups. This allows for a stepwise reaction process. Initial, milder reaction conditions can selectively hydrolyze the methoxy groups, forming reactive silanol (Si-OH) groups. These silanols can then undergo condensation to form siloxane (Si-O-Si) bridges, initiating the formation of a polymer network. The more sterically hindered t-butoxy groups can remain intact during this initial phase, acting as stable, bulky protecting groups.
Further molecular engineering can be achieved by carefully controlling external factors:
pH of the reaction medium: The rates of hydrolysis and condensation are highly dependent on pH. Acidic conditions typically promote hydrolysis, while basic conditions tend to accelerate condensation. By adjusting the pH, the relative rates of these two reactions can be fine-tuned.
Water-to-silane ratio (r): The stoichiometry of water is critical. A low 'r' value will favor the hydrolysis of only the most reactive sites (the methoxy groups), leading to the formation of linear or lightly branched oligomers. Increasing the 'r' value will promote more complete hydrolysis and a higher degree of cross-linking.
Catalysts: Specific catalysts can be employed to direct the reaction pathway. For instance, certain catalysts might lower the activation energy for the hydrolysis of the t-butoxy groups, allowing for their participation in the reaction at a later stage or under specific thermal conditions.
Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, affecting the homogeneity of the sol and the structure of the resulting gel.
Through the precise control of these parameters, Di-t-Butoxydimethoxysilane can be used to build complex, hybrid organic-inorganic structures. The initial formation of a siloxane network via the methoxy groups provides an inorganic backbone, while the bulky t-butoxy groups can be used to create defined porosity or can be removed in a subsequent step to create specific void spaces within the material. This level of control is essential for applications requiring tailored porosity, surface area, and mechanical properties. Non-hydrolytic sol-gel routes, which involve reactions between metal halides and alkoxides, also offer a pathway to creating hybrid polymers, where the reaction proceeds via the cleavage of carbon-oxygen bonds. nih.gov
Investigation of Steric and Electronic Effects of Alkoxy Substituents
The reactivity of the silicon center in Di-t-Butoxydimethoxysilane is governed by the combined steric and electronic effects of its four alkoxy substituents. These effects determine the ease of nucleophilic attack at the silicon atom, which is the fundamental step in the hydrolysis reaction that initiates the sol-gel process. sigmaaldrich.com
Steric Effects
Steric hindrance plays a dominant role in the chemistry of organosilicon compounds. semanticscholar.org In Di-t-Butoxydimethoxysilane, there is a significant difference in the steric bulk of the two types of alkoxy groups. The t-butoxy group [-OC(CH₃)₃] is substantially larger than the methoxy group [-OCH₃]. This steric bulk around the central silicon atom shields it from the approach of nucleophiles, such as water.
The consequence of this difference in steric hindrance is a marked difference in the hydrolysis rates of the two types of substituents. The less hindered methoxy groups are more accessible to water molecules and are therefore hydrolyzed much more rapidly. The bulky t-butoxy groups effectively protect their side of the silicon atom, making them much more resistant to hydrolysis under similar conditions. This differential reactivity is a key feature that allows for the controlled, stepwise construction of polysiloxane networks. The ability of bulky silyl (B83357) groups to direct reactions is a well-established principle in organic synthesis, where they are often used to control regioselectivity and stereoselectivity. tudublin.ie
The following table provides a conceptual illustration of the relative steric impact of different alkoxy groups.
| Alkoxy Group | Formula | Relative Steric Bulk |
| Methoxy | -OCH₃ | Low |
| Ethoxy | -OCH₂CH₃ | Moderate |
| Isopropoxy | -OCH(CH₃)₂ | High |
| t-Butoxy | -OC(CH₃)₃ | Very High |
Electronic Effects
The electronic effects of the alkoxy substituents also modulate the reactivity of the silicon atom. These effects can be broken down into two main components:
Inductive Effect (σ-effect): Oxygen is more electronegative than silicon, so it withdraws electron density from the silicon atom through the Si-O sigma bond. This makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.
Mesomeric Effect (π-effect): The lone pairs of electrons on the oxygen atom can be donated back to the empty d-orbitals of the silicon atom. This back-donation reduces the electrophilicity of the silicon atom.
The table below conceptualizes the electronic properties of the substituents, which are known to influence reactivity in various chemical systems. rsc.orgchemrxiv.org
| Substituent Group | Inductive Effect | Mesomeric Effect | Overall Impact on Si Electrophilicity |
| Methoxy | Electron-withdrawing | Electron-donating | Increased |
| t-Butoxy | Electron-withdrawing (modulated by t-butyl group) | Electron-donating (potentially enhanced by t-butyl group) | Increased (but less reactive due to sterics) |
Advanced Analytical and Spectroscopic Characterization of Di T Butoxydimethoxysilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organosilicon compounds like Di-t-butoxydimethoxysilane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of silicon, carbon, and hydrogen atoms within the molecule.
High-resolution, one-dimensional NMR spectroscopy is fundamental for the routine analysis and quality control of Di-t-butoxydimethoxysilane. Each nucleus (¹H, ¹³C, and ²⁹Si) offers a unique perspective on the molecular structure.
¹H NMR: Proton NMR provides a quantitative map of the hydrogen atoms in the molecule. For Di-t-butoxydimethoxysilane, two distinct signals are expected: one for the protons of the methoxy (B1213986) groups (-OCH₃) and another for the protons of the tert-butoxy (B1229062) groups (-OC(CH₃)₃). The integration of these signals should correspond to a 6:18 (or 1:3) ratio, reflecting the number of protons in the methoxy and tert-butoxy groups, respectively.
¹³C NMR: Carbon-13 NMR spectroscopy reveals the different carbon environments. In Di-t-butoxydimethoxysilane, three distinct carbon signals are anticipated: one for the methoxy carbons, one for the quaternary carbons of the tert-butoxy groups, and one for the methyl carbons of the tert-butoxy groups.
²⁹Si NMR: Silicon-29 NMR is particularly powerful for characterizing organosilicon compounds. A single resonance is expected for Di-t-butoxydimethoxysilane, and its chemical shift provides critical information about the coordination and chemical environment of the central silicon atom. The chemical shift will be influenced by the electronegativity of the four oxygen atoms bonded to the silicon.
Below is a table summarizing the predicted chemical shifts for Di-t-butoxydimethoxysilane.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Methoxy (-OCH₃) | 3.5 - 3.7 | Singlet |
| ¹H | tert-Butoxy (-C(CH₃)₃) | 1.2 - 1.4 | Singlet |
| ¹³C | Methoxy (-OCH₃) | 50 - 52 | Quartet |
| ¹³C | tert-Butoxy (-C(CH₃)₃) | 72 - 74 | Singlet |
| ¹³C | tert-Butoxy (-C(CH₃)₃) | 31 - 33 | Quartet |
| ²⁹Si | Si(OR)₄ | -80 to -90 | Singlet |
Note: Predicted chemical shifts are based on typical values for similar alkoxysilanes and may vary depending on the solvent and experimental conditions.
While one-dimensional NMR is sufficient for the basic structural confirmation of Di-t-butoxydimethoxysilane, multidimensional NMR techniques become invaluable when analyzing more complex systems, such as reaction mixtures, oligomers, or materials derived from this silane (B1218182). msu.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other. In the case of potential impurities or reaction byproducts containing, for example, ethyl groups, COSY would reveal the connectivity between the -CH₂- and -CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates directly bonded ¹H and ¹³C nuclei. For Di-t-butoxydimethoxysilane, it would definitively link the proton signal of the methoxy groups to the corresponding carbon signal, and the tert-butoxy protons to their respective carbons. This is a powerful tool for unambiguous assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, HMBC could show a correlation between the methoxy protons and the central silicon atom (if observed in a ²⁹Si-HMBC experiment) or between the tert-butoxy protons and the quaternary carbon of the same group.
The application of these techniques provides a detailed and unambiguous picture of the molecular framework, which is crucial for identifying byproducts or understanding the structure of more complex derivatives.
The reactivity of Di-t-butoxydimethoxysilane, particularly in hydrolysis and condensation reactions, can be monitored in real-time using in situ NMR spectroscopy. nih.govnih.gov This approach allows for the observation of transient species and the determination of reaction rates without the need for quenching or sample workup. nih.govcopernicus.org
By acquiring a series of NMR spectra over time, the disappearance of the starting material's signals and the appearance of new signals corresponding to hydrolysis intermediates (e.g., silanols) and condensed products (siloxane bridges) can be tracked. nih.govresearchgate.net For example, the hydrolysis of a methoxy group would lead to the appearance of a new signal for the resulting silanol (B1196071) group (-Si-OH) in both ¹H and ²⁹Si NMR spectra, and a separate signal for the released methanol (B129727). researchgate.net
Kinetic models can be developed from this data by plotting the concentration of reactants, intermediates, and products as a function of time. nih.gov This provides fundamental insights into the reaction mechanisms and the factors influencing the reaction rates, such as pH, temperature, and catalyst concentration. nih.govresearchgate.net
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying functional groups and monitoring chemical transformations in Di-t-butoxydimethoxysilane systems. msu.edumdpi.com
The IR and Raman spectra of Di-t-butoxydimethoxysilane are characterized by absorption bands corresponding to the vibrational modes of its specific chemical bonds. mdpi.com These spectra serve as a molecular "fingerprint" and can be used for identification and quality assessment. msu.edu
Key vibrational modes for Di-t-butoxydimethoxysilane include:
C-H stretching: Found in the 2800-3000 cm⁻¹ region, corresponding to the methyl groups of the methoxy and tert-butoxy moieties.
Si-O stretching: Strong absorptions in the 1000-1100 cm⁻¹ region are characteristic of the Si-O-C linkages. These are often the most prominent peaks in the IR spectrum.
C-O stretching: These vibrations, typically found in the 1000-1300 cm⁻¹ range, overlap with the Si-O stretching modes.
The following table outlines the expected major vibrational bands for Di-t-butoxydimethoxysilane.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | -CH₃ | 2950 - 3000 | Medium-Strong |
| C-H Stretch | -OCH₃ | 2840 - 2860 | Medium |
| C-H Bend | -CH₃ | 1365 - 1390 | Medium-Strong |
| Si-O-C Stretch | Asymmetric | 1080 - 1100 | Strong |
| Si-O-C Stretch | Symmetric | ~950 | Medium |
| C-O Stretch | tert-Butoxy | ~1200 | Strong |
Note: These are approximate ranges and the exact peak positions and intensities can be influenced by the physical state of the sample and intermolecular interactions.
Both IR and Raman spectroscopy can be employed for the in-situ monitoring of the hydrolysis and condensation of Di-t-butoxydimethoxysilane in solution. nih.gov These techniques are particularly useful for tracking changes in specific functional groups.
Hydrolysis: The hydrolysis of the methoxy and tert-butoxy groups leads to the formation of silanol (Si-OH) groups. This transformation can be monitored by the appearance of a broad absorption band in the IR spectrum in the region of 3200-3700 cm⁻¹, corresponding to the O-H stretching vibration of the silanol. Concurrently, the intensity of the Si-O-C stretching bands will decrease. The formation of methanol or tert-butanol (B103910) as byproducts can also be tracked by the appearance of their characteristic vibrational bands.
Condensation: The subsequent condensation of silanol groups to form siloxane (Si-O-Si) bridges is a key step in the formation of polysiloxane networks. This process can be followed by the appearance of a new, broad, and strong absorption band in the IR spectrum, typically in the range of 1000-1100 cm⁻¹, which is characteristic of the asymmetric Si-O-Si stretching vibration. The decrease in the intensity of the Si-OH band also indicates the progression of the condensation reaction.
By using a reaction cell coupled to a spectrometer, spectra can be collected over time to generate kinetic profiles for these processes, complementing the data obtained from NMR studies. nih.gov
Application of Coupled Spectroscopic Techniques for Characterization
The comprehensive characterization of Di-t-Butoxydimethoxysilane and related systems often necessitates the use of coupled or "hyphenated" spectroscopic techniques. springernature.comchromatographytoday.comnih.gov These methods combine a separation technique with a spectroscopic detection technology, providing a multi-faceted analysis of the sample. chromatographytoday.comnih.gov The coupling of techniques like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS), for instance, allows for the separation of individual components within a mixture and their subsequent identification based on their mass-to-charge ratio. chromatographytoday.comnih.govslideshare.net
For alkoxysilanes, GC-MS is a particularly powerful tool. nih.govdss.go.th It enables the separation of the parent silane from its hydrolysis and condensation products, as well as from any impurities. The subsequent mass analysis provides structural information and confirmation of the identity of the eluted compounds. nih.govdss.go.th Other hyphenated techniques, such as LC-MS, LC-FTIR (Fourier-Transform Infrared Spectroscopy), and LC-NMR (Nuclear Magnetic Resonance Spectroscopy), offer alternative and complementary information. springernature.comnih.gov LC-FTIR, for example, can identify functional groups present in the separated molecules, which is crucial for monitoring the hydrolysis of the methoxy groups and the stability of the t-butoxy groups in Di-t-Butoxydimethoxysilane. nih.gov The choice of the specific hyphenated technique depends on the properties of the silane and the information sought. The primary benefits of using these coupled techniques include enhanced accuracy, higher sample throughput, increased automation, and a reduced risk of sample contamination due to the closed-system nature of the analysis. chromatographytoday.comslideshare.net
| Hyphenated Technique | Separation Principle | Detection Principle | Information Gained for Di-t-Butoxydimethoxysilane Systems |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatility and column interaction | Mass-to-charge ratio | Separation and identification of the parent silane, hydrolysis/condensation products, and volatile impurities. nih.govdss.go.th |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Polarity and column interaction | Mass-to-charge ratio | Analysis of less volatile oligomeric species and reaction intermediates in solution. springernature.comnih.gov |
| Liquid Chromatography-Fourier-Transform Infrared Spectroscopy (LC-FTIR) | Polarity and column interaction | Infrared absorption of functional groups | Identification of functional groups (e.g., Si-O-C, Si-OH, C-H) in separated components, tracking hydrolysis. nih.gov |
Mass Spectrometry (MS) for Molecular and Oligomeric Analysis
Mass spectrometry is an indispensable tool for the analysis of Di-t-Butoxydimethoxysilane, providing detailed information on its molecular weight, elemental composition, and structural features. researchgate.net
High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of Di-t-Butoxydimethoxysilane and its various reaction products. nih.govnih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap systems can measure mass-to-charge ratios with very high accuracy (typically within 10 parts per million). thermofisher.comyoutube.comsciex.com This precision allows for the calculation of a unique elemental formula for a given ion. youtube.com
For Di-t-Butoxydimethoxysilane (C10H24O4Si), the ability to obtain an exact mass measurement is crucial to differentiate it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This is particularly important when analyzing complex mixtures resulting from hydrolysis and condensation reactions, where various siloxane oligomers may be formed. nih.gov The high resolving power of these instruments also helps to separate analyte signals from background interferences, which is essential for detecting low-concentration species. thermofisher.com
| Parameter | Low-Resolution MS | High-Resolution MS (HRMS) | Significance for Di-t-Butoxydimethoxysilane |
| Mass Measurement | Nominal Mass (Integer) | Exact Mass (to several decimal places) | Provides the basis for determining a unique elemental formula. youtube.com |
| Accuracy | Lower | High (e.g., < 10 ppm) | Allows for confident identification and differentiation from isobaric interferences. youtube.com |
| Resolving Power | Lower | High | Enables separation of closely spaced peaks, crucial for complex mixture analysis. thermofisher.com |
| Application | Routine screening, nominal mass confirmation | Unambiguous formula determination, structural elucidation, analysis of complex biotransformations. nih.govnih.gov |
Electron ionization mass spectrometry (EI-MS) is commonly used to study the fragmentation pathways of volatile compounds like Di-t-Butoxydimethoxysilane. The resulting mass spectrum provides a unique fingerprint based on the pattern of fragment ions produced. nih.gov The fragmentation of alkoxysilanes and related ethers is often predictable and follows established chemical principles. nih.govmiamioh.edulibretexts.org
For Di-t-Butoxydimethoxysilane, key fragmentation processes would include:
Alpha-cleavage: This is a dominant fragmentation pathway for ethers and amines. miamioh.edulibretexts.orgyoutube.com It involves the breaking of a carbon-carbon bond adjacent (alpha) to the oxygen atom. youtube.comlibretexts.org For Di-t-Butoxydimethoxysilane, this could involve the loss of a methyl radical (•CH3) from a methoxy group or a t-butyl radical (•C(CH3)3) from a t-butoxy group. The loss of the larger alkyl group is often favored. youtube.com
Inductive Cleavage: This process is initiated at the charged site (radical cation on the oxygen) and involves the withdrawal of an electron pair from a neighboring bond. youtube.com
Rearrangements: Complex rearrangements can also occur.
The fragmentation pattern helps to confirm the structure of the molecule. For example, the presence of a strong peak corresponding to the loss of a t-butyl group would be strong evidence for the t-butoxy functionality. Analyzing these pathways is crucial for structural confirmation and for identifying unknown related compounds in a sample. nih.govresearchgate.net
X-ray Spectroscopy and Diffraction Techniques for Structural Information
X-ray based techniques provide invaluable information about the elemental composition and crystalline structure of materials derived from Di-t-Butoxydimethoxysilane. chromatographytoday.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nanometers of a surface. wikipedia.orglucideon.comcarleton.edu This makes it an ideal tool for analyzing thin films and surface modifications created using Di-t-Butoxydimethoxysilane. acs.orgwiley.com
In a typical XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. wikipedia.org The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. lucideon.com Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. wikipedia.orgwiley.com
For surfaces treated with Di-t-Butoxydimethoxysilane, XPS can be used to:
Confirm the presence of silicon, oxygen, and carbon on the surface. wiley.com
Determine the relative atomic concentrations of these elements. researchgate.net
Analyze the high-resolution spectra of the Si 2p, O 1s, and C 1s peaks to elucidate the chemical bonding. For example, the Si 2p peak can be deconvoluted to distinguish between silicon in the substrate (e.g., Si-Si in a silicon wafer) and silicon in the silane layer (Si-O). wiley.com
Assess the thickness and uniformity of the deposited silane layer. acs.orgresearchgate.net
| XPS Peak | Typical Binding Energy Range (eV) | Information Derived for Di-t-Butoxydimethoxysilane Films |
| Si 2p | 99 - 104 | Differentiates between substrate silicon (e.g., ~99.3 eV for Si-Si) and silane/silica (B1680970) (e.g., ~102-103 eV for Si-O). wiley.com |
| O 1s | 530 - 534 | Identifies oxygen in the substrate (e.g., SiO2) and in the silane's alkoxy or siloxane groups. |
| C 1s | 284 - 290 | Confirms the presence of organic components (t-butoxy and methoxy groups). The peak at ~284.8 eV is often used as a reference for charge correction. wikipedia.org |
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. mdpi.comnih.gov It is particularly useful for analyzing the solid materials, such as silica (SiO2), that are formed from the hydrolysis and subsequent calcination of Di-t-Butoxydimethoxysilane precursors. researchgate.net The technique relies on the constructive interference of a monochromatic X-ray beam interacting with the ordered atomic planes within a crystalline sample. nih.gov
The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for its identification. youtube.com Analysis of the XRD pattern can reveal:
Phase Identification: By comparing the experimental pattern to databases of known materials, the specific crystalline phases present (e.g., different polymorphs of SiO2 like quartz, cristobalite) can be identified. nih.govresearchgate.net
Crystallinity: Broad peaks in an XRD pattern are indicative of amorphous or nanocrystalline materials, while sharp, well-defined peaks suggest a high degree of crystallinity. researchgate.netresearchgate.net Materials derived from silane precursors at lower temperatures are often amorphous, with crystallinity increasing upon annealing at higher temperatures. ppu.edu
Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains (crystallites), a relationship described by the Scherrer equation. researchgate.net This allows for the estimation of the size of silica nanoclusters formed from the precursor. ppu.edu
Lattice Strain: Shifts in the peak positions from their standard values can indicate the presence of strain within the crystal lattice. ppu.edu
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable for separating and analyzing the components of a mixture. In the context of Di-t-Butoxydimethoxysilane, these methods are primarily used to assess the purity of the technical-grade material and to monitor the progress of its reactions, such as hydrolysis and condensation.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like Di-t-Butoxydimethoxysilane. It is the method of choice for determining the purity of the "tech-95" grade, which implies the presence of up to 5% impurities. These impurities can include starting materials, by-products from synthesis, or degradation products. A capillary column GC method, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provides high resolution and sensitivity for quantifying the main component and identifying impurities. dss.go.thresearchgate.netnih.gov The identity of the GC peaks can be confirmed using gas chromatography-mass spectrometry (GC-MS). nih.gov
Key GC Parameters for Purity Analysis:
| Parameter | Typical Value/Condition |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | Polydimethylsiloxane (B3030410) or similar non-polar phase |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temp. 50°C, ramp at 10°C/min to 280°C, hold for 5 min |
| Sample Preparation | Dilution in a suitable solvent like heptane |
High-Performance Liquid Chromatography (HPLC) is particularly useful for monitoring the hydrolysis and condensation reactions of Di-t-Butoxydimethoxysilane in solution. gelest.com As the silane hydrolyzes, the methoxy groups are replaced by hydroxyl groups, and subsequently, condensation reactions lead to the formation of oligomers and polymers. mdpi.com These changes in molecular structure and polarity can be effectively tracked using reversed-phase HPLC, where the retention time of the species will change as the reaction progresses. gelest.com
Monitoring Hydrolysis by HPLC:
| Time (hours) | Di-t-Butoxydimethoxysilane Peak Area (%) | Hydrolysis/Condensation Product Peak Area (%) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 4 | 50 | 50 |
| 8 | 20 | 80 |
| 24 | <5 | >95 |
When Di-t-Butoxydimethoxysilane undergoes polymerization, a distribution of oligomers and polymers with varying molecular weights is formed. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing this distribution. SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to a greater extent and have longer retention times. This allows for the determination of molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the resulting polysiloxane material. tainstruments.com
Illustrative SEC Data for a Polysiloxane Derived from Di-t-Butoxydimethoxysilane:
| Elution Volume (mL) | Molecular Weight ( g/mol ) | Species |
| 8.5 | 10,000 | High Molecular Weight Polymer |
| 10.2 | 2,500 | Oligomer |
| 12.1 | 500 | Dimer/Trimer |
| 14.5 | 206 | Monomer (Di-t-Butoxydimethoxysilane) |
Thermal Analysis Techniques for Process Understanding
Thermal analysis techniques are crucial for understanding the behavior of Di-t-Butoxydimethoxysilane and its derived materials under the influence of temperature. These methods provide valuable information about thermal stability, decomposition pathways, and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. youtube.comyoutube.com For Di-t-Butoxydimethoxysilane, TGA can be used to determine its thermal stability and decomposition profile. The bulky t-butoxy groups are expected to be the first to decompose at elevated temperatures. wikipedia.orgatamanchemicals.com By analyzing the mass loss at different temperature ranges, the decomposition mechanism can be elucidated. youtube.com Coupling the TGA instrument to a mass spectrometer (TGA-MS) allows for the identification of the evolved gases during decomposition, providing a more complete picture of the degradation process. tainstruments.com
Hypothetical TGA Decomposition Profile of Di-t-Butoxydimethoxysilane:
| Temperature Range (°C) | Weight Loss (%) | Evolved Fragments (from TGA-MS) | Assignment |
| 100 - 250 | ~58 | Isobutylene, t-butanol | Loss of t-butoxy groups |
| 250 - 400 | ~15 | Methane, Methanol | Loss of methoxy groups |
| >400 | - | - | Residual silica (SiO2) |
Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as a function of temperature or time. hu-berlin.deazom.com It is particularly valuable for characterizing the thermal properties of polymers derived from Di-t-Butoxydimethoxysilane. eag.com DSC can identify key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). researchgate.net These properties are critical for determining the processing conditions and end-use applications of the polymeric material. For example, the Tg indicates the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. azom.com
Representative DSC Data for a Polysiloxane Derived from Di-t-Butoxydimethoxysilane:
| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | 125 | N/A |
| Crystallization (Tc) | 180 | -45 |
| Melting (Tm) | 260 | 60 |
Di T Butoxydimethoxysilane in Advanced Materials Science Research
Fundamental Role as a Precursor in Sol-Gel Synthesis
The sol-gel process is a wet-chemical technique widely used for the fabrication of materials such as glasses and ceramics. sigmaaldrich.com It involves the transition of a system from a liquid "sol" into a solid "gel" phase. Di-t-butoxydimethoxysilane serves as a key precursor in this process, offering precise control over the final material's structure and properties. tno.nl
The sol-gel process begins with the hydrolysis and polycondensation of precursors. sigmaaldrich.com In the case of di-t-butoxydimethoxysilane, the methoxy (B1213986) groups (Si-OCH3) are susceptible to hydrolysis, a reaction in which they are replaced by hydroxyl groups (Si-OH) upon the addition of water. This reaction is typically catalyzed by an acid or a base.
The subsequent polycondensation reaction involves the linking of these hydrolyzed molecules. This can occur through either a water-producing condensation reaction between two silanol (B1196071) groups or an alcohol-producing condensation reaction between a silanol group and a remaining methoxy group. The bulky t-butoxy groups are less reactive and remain largely intact during this process, influencing the structure of the resulting polymer network.
Hydrolysis: (t-BuO)₂Si(OCH₃)₂ + 2H₂O → (t-BuO)₂Si(OH)₂ + 2CH₃OH
Polycondensation: 2(t-BuO)₂Si(OH)₂ → [(t-BuO)₂SiO]₂ + 2H₂O
These reactions lead to the formation of a three-dimensional network of siloxane bonds (-Si-O-Si-), which constitutes the backbone of the gel.
The kinetics of the hydrolysis and polycondensation reactions are crucial in determining the final structure of the gel. The rate of these reactions is influenced by several factors, including the concentration of reactants, temperature, pH, and the choice of solvent and catalyst. The bulky t-butoxy groups in di-t-butoxydimethoxysilane can sterically hinder the approach of water and other reactants, thereby slowing down the hydrolysis and condensation rates compared to smaller alkoxysilanes. This slower reaction rate can be advantageous, allowing for better control over the gelation process and the formation of more uniform structures.
From a thermodynamic perspective, the formation of the gel is a spontaneous process driven by the decrease in the free energy of the system as strong siloxane bonds are formed. researchgate.net The process of phase separation, which is a key thermodynamic phenomenon, can lead to the creation of macroporous structures. researchgate.net
Catalysts play a pivotal role in controlling the rates of hydrolysis and polycondensation. Acid catalysts, such as hydrochloric acid, tend to promote hydrolysis, leading to weakly branched polymers that form gels at a later stage. osti.gov Base catalysts, like ammonia, favor condensation, resulting in highly branched clusters that aggregate to form the gel. nih.gov The choice of catalyst can therefore be used to tailor the microstructure of the resulting material. For instance, different catalysts can lead to the formation of either cage-like or ladder-like structures. researchgate.net
The solvent also has a significant impact on the sol-gel process. It not only serves as a medium for the reaction but can also influence the solubility of the reactants and the conformation of the growing polymer chains. The choice of solvent can affect the rate of evaporation during the drying stage, which in turn influences the porosity and density of the final material.
The sol-gel process utilizing di-t-butoxydimethoxysilane is a powerful tool for the synthesis of nanostructured materials. mdpi.com By carefully controlling the reaction conditions, it is possible to create materials with features on the nanometer scale, such as nanoparticles, nanotubes, and nanoporous structures. The bulky t-butoxy groups can act as templates, guiding the formation of specific nanostructures. After the gel is formed, these organic groups can be removed by thermal treatment, leaving behind a porous silica (B1680970) network with a high surface area.
One of the key advantages of the sol-gel method is the ability to control the size, shape, and porosity of the final material. unm.edu In the context of di-t-butoxydimethoxysilane, this control is achieved through several strategies:
Adjusting the water-to-precursor ratio: This ratio affects the extent of hydrolysis and the degree of cross-linking in the gel network.
Varying the catalyst and its concentration: As mentioned earlier, the type and amount of catalyst influence the reaction kinetics and the resulting structure.
Controlling the drying process: The rate and method of drying the gel can significantly impact its final porosity and density. Supercritical drying, for example, can be used to produce highly porous and lightweight aerogels.
Using templates: The introduction of organic molecules or other templates during the sol-gel process can create pores of a specific size and shape after their removal. nih.gov
| Parameter | Effect on Material Properties |
| Water-to-Precursor Ratio | Influences the degree of hydrolysis and cross-linking, affecting pore size and density. |
| Catalyst Type and Concentration | Controls reaction rates and polymer architecture, determining the microstructure. |
| Drying Method | Impacts the final porosity and density of the material. |
| Use of Templates | Allows for the creation of well-defined pore structures. |
Development of Hybrid Organic-Inorganic Materials Utilizing Di-t-Butoxydimethoxysilane
Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers and inorganic materials, often exhibiting synergistic effects. researchgate.net Di-t-butoxydimethoxysilane is an ideal precursor for creating such hybrids due to its dual functionality. The methoxy groups provide the inorganic silica network through sol-gel reactions, while the non-hydrolyzable t-butoxy groups can be retained as organic components within the final material.
These hybrid materials can possess a unique combination of properties, such as the flexibility and processability of organic polymers along with the thermal stability and mechanical strength of inorganic glasses. researchgate.netnih.gov By co-polymerizing di-t-butoxydimethoxysilane with other organoalkoxysilanes containing different organic functional groups, a wide array of hybrid materials with tailored functionalities can be synthesized for applications in coatings, membranes, and electronic devices. tno.nlnih.gov
Chemical Bonding and Interfacial Interactions in Hybrid Systems
The efficacy of Di-t-Butoxydimethoxysilane in hybrid systems stems from its capacity to form strong covalent bonds at the interface between inorganic and organic phases. The methoxy groups (-OCH₃) are hydrolytically active and can undergo hydrolysis and condensation reactions (a sol-gel process) to form stable siloxane bridges (Si-O-Si). This process is fundamental to creating a crosslinked inorganic network.
Design and Synthesis of Functionalized Hybrid Matrices
The design of functionalized hybrid matrices using Di-t-Butoxydimethoxysilane allows for the creation of materials with tailored properties. monash.edu The synthesis typically involves the co-condensation of Di-t-Butoxydimethoxysilane with other organosilanes or metal alkoxides. This sol-gel process allows for the incorporation of specific organic functionalities into the inorganic silicate (B1173343) network.
For instance, by introducing another silane (B1218182) with a desired functional group (e.g., an amine or epoxy group), a hybrid matrix can be designed for specific applications like selective adsorption or as a reactive component in a composite material. researchgate.net The general methodology involves mixing the precursors in a common solvent, often with a catalyst (acid or base) and a controlled amount of water, to initiate hydrolysis and condensation. The process can be meticulously controlled to yield materials in various forms, including powders, monoliths, or thin films. researchgate.netmdpi.com
Table 1: General Steps in Synthesis of a Hybrid Matrix
| Step | Description | Key Parameters |
| Mixing | Precursors (e.g., Di-t-Butoxydimethoxysilane, functional silanes) are dissolved in a solvent (e.g., ethanol). | Precursor ratios, solvent type |
| Hydrolysis | Water is introduced, often with a catalyst, to hydrolyze the methoxy groups into silanol groups (Si-OH). | pH (catalyst), water-to-silane ratio |
| Condensation | Silanol groups react with each other or with remaining methoxy groups to form Si-O-Si bridges. | Temperature, reaction time |
| Aging | The resulting gel is allowed to age, strengthening the network through further condensation. | Time, temperature |
| Drying | The solvent is removed from the gel network to yield the final solid hybrid material. | Method (e.g., thermal, supercritical) |
Tuning of Material Architectures and Synergistic Effects
The unique structure of Di-t-Butoxydimethoxysilane allows for precise tuning of material architectures. The two reactive methoxy groups enable it to act as a network-forming agent, while the two large, non-reactive tert-butoxy (B1229062) groups create significant steric hindrance. This steric bulk can be exploited to control the porosity and density of the resulting silicate network.
By carefully selecting co-precursors and reaction conditions, it is possible to design materials with specific pore sizes, surface areas, and network connectivity. This architectural control is key to achieving synergistic effects, where the final hybrid material exhibits properties superior to the sum of its individual components. researchgate.net For example, combining the silicate network derived from Di-t-Butoxydimethoxysilane with a flexible polymer can result in a material that is simultaneously strong, tough, and lightweight—a combination not achievable by either component alone. monash.eduresearchgate.net
Incorporation into Polymeric Networks for Enhanced Material Systems
Di-t-Butoxydimethoxysilane is frequently incorporated into existing polymeric networks to create enhanced material systems. In this role, it can function as a coupling agent to improve adhesion between an inorganic filler (like silica or glass fibers) and an organic polymer matrix. The silane's methoxy groups can bond to the surface of the inorganic filler, while its organic character allows for compatibility and entanglement with the polymer chains.
Furthermore, it can be used to form an interpenetrating polymer network (IPN), where the silicate network is formed in-situ throughout a pre-existing polymer matrix. This results in a significant enhancement of properties such as mechanical strength, thermal stability, and chemical resistance. hengdasilane.com The silane effectively acts as a crosslinking component, reinforcing the polymer structure at a molecular level. mdpi.com
Exploration in Polymerization Mechanisms and Polymer Science
In the field of polymer science, Di-t-Butoxydimethoxysilane is primarily explored for its role as a modifier and crosslinking agent rather than as a primary monomer in traditional polymerization reactions.
Di-t-Butoxydimethoxysilane as a Crosslinking Agent or Co-monomer in Polymer Networks
As a crosslinking agent, Di-t-Butoxydimethoxysilane introduces covalent bonds between polymer chains, transforming a thermoplastic or liquid thermoset into a more rigid and stable network. hengdasilane.com This process, known as curing or vulcanization, dramatically improves material properties. The mechanism involves the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups. These silanols can then condense with each other or with reactive sites on the polymer chains (like hydroxyl groups), forming durable siloxane (Si-O-Si) or Si-O-C crosslinks. sapub.orgmdpi.com
This crosslinking ability is valuable in a wide range of materials, including rubbers, coatings, and adhesives, to enhance their mechanical strength, elasticity, and resistance to heat and solvents. hengdasilane.com When used as a co-monomer, Di-t-Butoxydimethoxysilane can be incorporated directly into the polymer backbone during certain types of polymerization, introducing silicon-oxygen linkages that can alter the fundamental properties of the polymer chain itself.
Table 2: Effect of Crosslinking on Polymer Properties
| Property | Before Crosslinking | After Crosslinking with Di-t-Butoxydimethoxysilane |
| Mechanical Strength | Lower | Significantly Increased hengdasilane.com |
| Thermal Stability | Lower | Increased hengdasilane.com |
| Solvent Resistance | Soluble in certain solvents | Swells but does not dissolve sapub.org |
| Elasticity | Can be low (or non-existent) | Can be enhanced (in elastomers) hengdasilane.com |
| Hardness | Lower | Increased |
Investigation of Chain-Growth and Step-Growth Polymerization Pathways
The polymerization of Di-t-Butoxydimethoxysilane itself, through the hydrolysis and condensation of its methoxy groups, is a classic example of step-growth polymerization . youtube.com In this process, monomers react in a stepwise fashion to first form dimers, then trimers, and eventually long polymer chains at high conversion rates. libretexts.orgyoutube.com The formation of the siloxane network follows this pathway, where any two molecules with reactive silanol or methoxy groups can combine. youtube.com
While not a typical monomer for chain-growth polymerization —which involves the sequential addition of monomers to a reactive site like a radical or ion—Di-t-Butoxydimethoxysilane can be integrated into systems involving this mechanism. libretexts.orglibretexts.org For example, a polymer can be synthesized via a chain-growth process (e.g., free-radical polymerization of an acrylic monomer). youtube.com Subsequently, Di-t-Butoxydimethoxysilane can be introduced to crosslink the pre-formed polymer chains through a separate, step-growth condensation reaction. This hybrid approach leverages the benefits of both polymerization mechanisms to create complex, high-performance materials.
Controlled Polymerization Techniques (e.g., RAFT, Cationic) Involving Silane-Derived Monomers
In the realm of polymer chemistry, controlled polymerization techniques are paramount for synthesizing polymers with predetermined molecular weights, low dispersity, and specific end-group functionalities. When applied to silane-derived monomers, these methods unlock access to a vast array of advanced materials with tailored properties.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for controlling the polymerization of various monomers, including those containing alkoxysilane groups. researchgate.net This technique allows for the synthesis of block copolymers where one of the blocks contains reactive silane functionality. researchgate.net For instance, block copolymers of vinyltriethoxysilane (B1683064) have been successfully synthesized using RAFT, although challenges exist due to the low reactivity ratios of some vinyl silane monomers. researchgate.net The process involves using a RAFT chain transfer agent (CTA) to mediate the polymerization, providing control over the molecular weight and structure of the resulting polymer. researchgate.net
Cationic Ring-Opening Polymerization (CROP) is another crucial technique, particularly for cyclic siloxane monomers like octamethylcyclotetrasiloxane (B44751) (D4). researchgate.net This method, often catalyzed by acids, leads to the formation of polydimethylsiloxane (B3030410) (PDMS). researchgate.net While it is a primary route to high molecular weight silicones, the process can also generate higher molecular weight cyclosiloxanes as side products. researchgate.net The role of water in CROP is complex, as it can act as both a promoter and an inhibitor. researchgate.net The use of functional initiators in these polymerizations can yield telechelic polymers, which are important as standalone materials and as components in more complex copolymer and cross-linked structures. researchgate.netgelest.com The synergy between the organic polymer matrix and inorganic fillers is often mediated by silane coupling agents, which possess dual reactivity to bond with both phases. nih.gov
Synthesis and Characterization of Polysiloxane-Based Materials
Polysiloxanes, commonly known as silicones, are prized for a unique combination of properties stemming from their inorganic siloxane (Si-O-Si) backbone. escholarship.orgmdpi.com The synthesis of advanced polysiloxane-based materials often begins with functionalized silane or siloxane precursors.
A prominent synthetic route is the ring-opening polymerization (ROP) of cyclic siloxane monomers. researchgate.netdtu.dk Anionic ROP of strained cyclic monomers like hexamethylcyclotrisiloxane (B157284) (D3) is particularly effective for producing well-defined polymers with controlled molecular weights and narrow dispersity (Đ < 1.2). gelest.comnih.gov This "living" polymerization allows for the creation of telechelic polymers by using functional initiators or terminating agents. nih.gov For example, a silyl (B83357) hydride (Si-H)-based initiator can be used to create heterotelechelic PDMS, where the different ends of the polymer chain have distinct functionalities. nih.gov
Another key method involves the hydrolysis and condensation of alkoxysilanes. The Piers-Rubinsztajn (PR) catalyst system, for example, facilitates a one-pot hydrolysis and condensation reaction to prepare polysiloxane ring polymers with well-defined molecular weight distributions. dtu.dk Furthermore, hydrosilylation chemistry, which involves the reaction between Si-H groups and alkenes, provides a versatile platform for curing and crosslinking polysiloxanes to form networks with tunable properties. escholarship.org
The characterization of these materials is essential to confirm their structure and properties. Key techniques include:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si NMR) to elucidate the chemical structure and confirm functional groups. nih.govresearchgate.net
Gel Permeation Chromatography (GPC) to determine molecular weight and molecular weight distribution (dispersity). researchgate.netresearchgate.net
Differential Scanning Calorimetry (DSC) to measure thermal transitions like the glass transition temperature (Tg). researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic bonds and monitor reactions. researchgate.net
The table below summarizes various synthetic approaches for creating advanced polysiloxane materials.
| Synthesis Method | Precursors/Monomers | Key Features | Resulting Material |
| Anionic Ring-Opening Polymerization (AROP) | Cyclic siloxanes (e.g., D3) | Living polymerization, controlled molecular weight, low dispersity. | Well-defined linear, telechelic, or block copolymers. gelest.comnih.gov |
| Hydrosilylation | Silicones with Si-H moieties, Alkenes | Efficient curing, tunable crosslink density. | Dynamic or static polysiloxane networks. escholarship.org |
| Piers-Rubinsztajn (PR) Catalysis | Alkoxysilanes | Facile, one-pot synthesis of cyclic polymers. | Polysiloxane ring polymers. dtu.dk |
| Polycondensation | Dihydroxy-terminated PDMS, Diisocyanates | Grafting reactions to create copolymers. | Crosslinked fluorosilicone polymers, Polysiloxane-polyurethanes. mdpi.comutoronto.ca |
Application in Thin Film Deposition and Surface Engineering
Di-t-butoxydimethoxysilane and related alkoxysilanes are critical precursors in the fabrication of high-precision thin solid films and coatings through vapor deposition techniques. sigmaaldrich.com Methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) utilize these volatile organosilicon compounds to create engineered films on various substrates for applications ranging from microelectronics to protective coatings. sigmaaldrich.comsigmaaldrich.com
Precursor Development for Atomic Layer Deposition (ALD) of Silicon-Containing Films
Atomic Layer Deposition (ALD) is a sophisticated technique that builds thin films one atomic layer at a time through sequential, self-limiting surface reactions. core.ac.uk This precision requires precursors that are volatile yet thermally stable within a specific temperature window to avoid unwanted gas-phase reactions or thermal decomposition. google.com
Di-t-butoxydimethylsilane has been explicitly identified as a potential precursor for the high-temperature ALD of silicon oxide films. google.com The development of such precursors is driven by the need for high-quality, conformal silicon oxide layers in advanced semiconductor manufacturing. google.com The presence of both methoxy and tert-butoxy groups in the molecule offers a unique combination of reactivity and leaving group characteristics. Alkali metal tert-butoxides, a related class of compounds, have demonstrated the necessary properties to facilitate the saturating growth fundamental to ALD. uio.noosti.gov The goal is to achieve a process that yields films with high purity and density, which is often favored by higher deposition temperatures (e.g., above 500°C). google.com
Chemical Vapor Deposition (CVD) Studies with Di-t-Butoxydimethoxysilane Precursors
Chemical Vapor Deposition (CVD) is a versatile process where a thin film is formed on a substrate via chemical reactions of gaseous precursor molecules. core.ac.uk While specific CVD studies focusing exclusively on di-t-butoxydimethoxysilane are not widely documented, extensive research on structurally similar precursors like dimethyldimethoxysilane (DMDMOS) provides a strong model for its potential application. mdpi.comresearchgate.net
In studies using DMDMOS, the precursor is typically delivered to a reaction chamber using a bubbler system, where a carrier gas flows through the liquid precursor. mdpi.com This precursor vapor, often mixed with an oxidant like oxygen, then reacts at a heated substrate to form a silica (silicon oxide) film. mdpi.com Research on DMDMOS has shown its effectiveness in creating silica membranes for gas separation, demonstrating improved hydrogen permeance compared to conventional precursors like tetraethylorthosilicate (TEOS). mdpi.comresearchgate.net The stability of such films under hydrothermal conditions can be enhanced by co-depositing other metal oxides, for example, by using aluminum tri-sec-butoxide (ATSB) as a secondary precursor. researchgate.net
Surface Reactions and Film Growth Mechanisms in Vapor Phase Deposition
The formation of a thin film via vapor deposition is a complex sequence of events involving both gas-phase and surface chemistry. core.ac.ukmdpi.com The process begins with the transport of precursor molecules to the substrate surface.
In ALD, the mechanism is more controlled. A pulse of the first precursor (e.g., di-t-butoxydimethoxysilane) is introduced and chemisorbs onto the substrate in a self-limiting manner. uio.no For a silane precursor on a hydroxylated surface, this involves the reaction of its alkoxy or butoxy groups with surface silanol (Si-OH) groups to form stable Si-O-Si bonds, releasing alcohol byproducts. nih.gov After purging the excess precursor, a second reactant (e.g., water or ozone) is pulsed, reacting with the remaining surface groups from the first precursor to complete one deposition cycle. rsc.org This cycle is repeated to build the film layer by layer. The choice of precursor and reactants dictates the specific surface reactions and the composition of the final film.
Control of Film Morphology and Composition in Deposited Materials
The ability to precisely control the physical and chemical properties of deposited films is a hallmark of vapor deposition techniques. The final morphology—whether amorphous, polycrystalline, or epitaxial—and the elemental composition are dictated by a range of process parameters. core.ac.uk
Key parameters for controlling film properties include:
Deposition Temperature: Temperature influences reaction rates, precursor stability, and surface diffusion. For ALD, a specific "ALD window" of temperature is required where self-limiting growth occurs. google.com Temperatures above this window can cause precursor decomposition, leading to CVD-like growth and potentially higher impurity content. google.com
Precursor and Reactant Dosing: In ALD, the pulse and purge times for each precursor and reactant are critical. Sufficient pulse times are needed to ensure complete surface saturation, while adequate purge times are necessary to prevent gas-phase mixing and CVD-like reactions. mdpi.com
Reactant Choice: The oxidizing agent used (e.g., water, oxygen, ozone, plasma) significantly impacts the film's chemical composition and purity. Plasma-enhanced ALD (PEALD), for instance, can improve oxidation efficiency at lower temperatures but may introduce different reaction pathways. mdpi.com
By carefully tuning these parameters, researchers can control properties such as film stoichiometry, density, impurity levels (e.g., carbon), and electrical characteristics. rsc.orgmdpi.com The table below, based on findings from PEALD of silicon oxide, illustrates how process variables can affect film characteristics.
| Process Parameter | Effect on Film Properties | Example/Observation |
| Oxidation Time | Influences stoichiometry and growth per cycle (GPC). | Increasing O₂ plasma time can increase the oxygen-to-silicon ratio, leading to more stoichiometric SiO₂. mdpi.com |
| Precursor Pulse Time | Affects film thickness and composition. | Insufficient pulse time leads to sub-monolayer coverage and lower GPC; excessive time can lead to self-decomposition. mdpi.com |
| Deposition Temperature | Impacts GPC, film density, and purity. | An optimal temperature window exists. Lower temperatures may result in higher impurity content (e.g., carbon). mdpi.com |
| Plasma Atmosphere | Changes reaction chemistry and film composition. | Using an O₂ + Ar plasma mixture versus pure O₂ can alter the elemental composition of the resulting film. mdpi.com |
Catalytic Investigations with Di T Butoxydimethoxysilane Derivatives
Di-t-Butoxydimethoxysilane as a Ligand Precursor in Homogeneous Catalysis
In homogeneous catalysis, the molecular structure of di-t-butoxydimethoxysilane is leveraged to create soluble organosilicon-metal complexes that exhibit high catalytic efficacy.
Synthesis of Organosilicon-Metal Complexes for Catalytic Applications
The synthesis of organosilicon-metal complexes often involves the reaction of a di-t-butoxydimethoxysilane derivative with a suitable metal precursor. The methoxy (B1213986) groups can be readily displaced, allowing the silicon atom to coordinate to a metal center. The bulky tert-butoxy (B1229062) groups, in turn, provide a sterically hindered environment around the metal, which can enhance selectivity in catalytic reactions.
The generation of silicon nucleophiles, which are crucial for the formation of silicon-metal bonds, can be achieved through several catalytic pathways. wiley-vch.de One common method is the transmetalation between a silicon compound, such as one derived from di-t-butoxydimethoxysilane, and a metal catalyst. wiley-vch.de This process generates a nucleophilic silyl (B83357) metal intermediate that can participate in further reactions. wiley-vch.de For instance, copper-catalyzed nucleophilic silylation of α,β-unsaturated carbonyl compounds with silylboronates is a well-established method for creating silicon-carbon bonds under mild conditions. wiley-vch.de
Another approach involves the activation of silicon-silicon (Si-Si) bonds in disilanes by transition-metal complexes, particularly those of palladium and platinum. psu.edu The oxidative addition of the Si-Si bond to a low-valent metal center is a key step in forming bis(organosilyl)metal complexes, which are pivotal intermediates in various catalytic processes. psu.edu While specific examples detailing the direct use of di-t-butoxydimethoxysilane in these syntheses are not extensively documented in readily available literature, the principles governing the reactions of analogous alkoxysilanes are directly applicable.
The table below outlines representative methods for the synthesis of organosilicon-metal complexes that can be adapted for di-t-butoxydimethoxysilane derivatives.
| Reaction Type | Metal Catalyst | Reactants | Product Type |
| Nucleophilic Silylation | Copper (Cu) | Silylboronate, α,β-unsaturated carbonyl | β-silyl carbonyl compound |
| Si-Si Bond Activation | Palladium (Pd) or Platinum (Pt) | Disilane, Metal(0) complex | Bis(organosilyl)metal(II) complex |
| Hydrosilylation | Platinum (Pt) or other transition metals | Hydrosilane, Alkene/Alkyne | Alkylsilane or Alkenylsilane |
Mechanistic Studies of Catalytic Cycles
Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. For catalytic reactions involving organosilicon compounds, mechanistic studies often focus on key steps such as oxidative addition, reductive elimination, and insertion reactions.
In palladium-catalyzed reactions of disilanes, a proposed mechanism involves the oxidative addition of the Si-Si bond to a Pd(0) complex. psu.edu This is followed by subsequent steps that can lead to the formation of various organosilicon products. psu.edu Theoretical investigations and physical organic methods are often employed to complement experimental work and elucidate complex reaction pathways. edandersonchem.org For example, in some palladium-catalyzed cyclizations, it has been shown that the ligand can serve as a source of a palladium(II) hydride, which initiates the catalytic cycle through hydropalladation of an alkyne. edandersonchem.org
Catalytic cycles involving silicon compounds can also be initiated by Lewis bases, which activate a silicon-boron bond to form a nucleophilic silyl species. wiley-vch.de In the case of catalysis by tetravalent silicon species, the mechanism can involve the activation of a carbonyl group by the silyl catalyst, followed by nucleophilic attack and subsequent regeneration of the catalyst. rsc.org For instance, the catalytic cycle for a silyl-modified Mukaiyama aldol (B89426) reaction involves the silyl catalyst activating an aldehyde, which is then attacked by a silyl enol ether. rsc.org The resulting aldolate intermediate then continues the cycle by activating another aldehyde molecule. rsc.org
Immobilization of Di-t-Butoxydimethoxysilane Derivatives for Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports is a key strategy for combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Di-t-butoxydimethoxysilane and its derivatives are well-suited for this purpose due to the presence of reactive methoxy groups that can form covalent bonds with the surface of support materials.
Design of Silane-Functionalized Supports for Catalysts
The design of effective supported catalysts begins with the functionalization of the support material, which is often silica (B1680970) or other metal oxides. Alkoxysilanes, such as di-t-butoxydimethoxysilane, are ideal for this purpose as they can react with surface hydroxyl groups (silanols) to form stable siloxane bonds. The choice of silane (B1218182) allows for the tuning of the surface properties of the support.
The process of functionalizing a support involves grafting the silane onto the surface. For instance, 3-aminopropyltriethoxysilane (B1664141) (APTES) is a commonly used silane for modifying silica surfaces to introduce amine functional groups. biosciencejournals.com These groups can then serve as anchoring points for metal catalysts. biosciencejournals.com The functionalization can be optimized by varying reaction conditions such as the solvent and the concentration of the silane. biosciencejournals.com The use of di-t-butoxydimethoxysilane would introduce bulky tert-butoxy groups onto the surface, creating a unique steric and electronic environment for the anchored catalyst.
Recent advancements have also explored the use of "click chemistry" to create silane-functionalized polymers for surface applications. drexel.edu This method allows for the precise installation of silyl groups onto a polymer backbone, which can then be used to coat a support material. drexel.edu
The table below summarizes different approaches to designing silane-functionalized supports.
| Support Material | Functionalizing Agent | Key Feature of Functionalized Surface | Potential Application |
| Amorphous Silica | 3-aminopropyltriethoxysilane (APTES) | Amine-functionalized surface | Anchoring of metal complexes for polymerization |
| Mesoporous Silica Nanoparticles (MSNPs) | 3-aminopropyltriethoxysilane (APTES) | Amine-functionalized pores | Drug delivery, catalysis |
| Layered Double Hydroxides (LDH) | (3-aminopropyl)triethoxysilane (APTES) | Increased compatibility with polymer matrices | Corrosion protection coatings |
| Polymer Films | Silane-functionalized polymers via "click chemistry" | Tunable surface energy | Low surface energy applications |
Surface Grafting and Catalyst Anchoring Methodologies
Surface grafting involves the covalent attachment of molecules to a solid surface. rsc.org For silica-based supports, the methoxy groups of di-t-butoxydimethoxysilane can undergo hydrolysis and condensation with surface silanol (B1196071) groups, leading to a strong covalent linkage. This process can be performed under various conditions, including in solution or in the vapor phase.
There are generally two main strategies for surface grafting: "grafting-to" and "grafting-from". researchgate.net In the "grafting-to" approach, a pre-synthesized polymer or molecule with a reactive end-group (such as a silane) is attached to the surface. researchgate.net The "grafting-from" method involves initiating a polymerization reaction from initiator sites that have been previously anchored to the surface. researchgate.net
Once the support is functionalized with a silane derivative, the catalytic species can be anchored. This can be achieved through various interactions, including covalent bonding, coordination to functional groups, or ion-exchange. nih.govnih.gov For example, a support functionalized with amine groups can coordinate to a metal center, effectively immobilizing the catalyst. nih.gov The choice of anchoring methodology depends on the nature of the catalyst and the desired stability of the heterogeneous system. nih.gov
Role in Organometallic and Main Group Catalysis
Silicon compounds are increasingly being recognized for their potential to act as catalysts themselves, moving beyond their traditional role as ligands or supports. rsc.org While specific research detailing di-t-butoxydimethoxysilane as a primary catalyst is limited, the broader field of silicon catalysis provides a framework for its potential applications.
Tetravalent silicon compounds can function as Lewis acid catalysts, activating substrates through coordination. rsc.org The Lewis acidity of the silicon center can be tuned by the nature of the substituents. The bulky tert-butoxy groups in di-t-butoxydimethoxysilane would likely modulate its Lewis acidity and catalytic activity.
In main group catalysis, silicon compounds can participate in a variety of transformations. For example, the direct synthesis of organosilicon compounds often employs copper catalysts, but the mechanism involves complex interactions at the silicon surface. researchgate.net Furthermore, biocatalytic approaches using enzymes like silicateins have demonstrated the ability to catalyze the hydrolysis and condensation of Si-O bonds. nih.gov These studies highlight the diverse catalytic capabilities of silicon compounds and suggest potential avenues for the application of di-t-butoxydimethoxysilane and its derivatives in novel catalytic systems. nih.gov
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| Di-t-Butoxydimethoxysilane | Di-tert-butoxydimethoxysilane |
| APTES | 3-aminopropyltriethoxysilane |
| PET-RAFT | Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer |
| GMA | Glycidyl methacrylate |
| PEGMEMA | Poly(ethylene glycol) methyl ether methacrylate |
| CuAAC | Copper-catalyzed azide-alkyne cycloaddition |
| TFA | Trifluoroacetic acid |
| DCM | Dichloromethane |
| MSNP | Mesoporous Silica Nanoparticle |
| LDH | Layered Double Hydroxide (B78521) |
| CINN-APTES | Cinnamic acid-functionalized 3-aminopropyltriethoxysilane |
| CINN-NHS | N-Hydroxysuccinimide ester of cinnamic acid |
| AlTUD-1 | A mesoporous aluminosilicate |
| [Rh(I)(cod)[(R,R)-MeDuPHOS]]BF4 | A rhodium-based asymmetric hydrogenation catalyst |
| [Rh(I)(cod)[(S,S)-DiPAMP]]BF4 | A rhodium-based asymmetric hydrogenation catalyst |
| bbeda | N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine |
No Catalytic Investigations Found for Di-t-Butoxydimethoxysilane in Specific Organic Transformations
Despite a comprehensive review of scientific literature, no research findings or data on the catalytic activity of Di-t-Butoxydimethoxysilane, tech-95, or its direct derivatives in specific organic transformations, such as oxidation reactions, have been identified.
Extensive searches of scholarly databases and chemical literature did not yield any studies detailing the use of Di-t-Butoxydimethoxysilane as a catalyst or catalyst precursor for the specified chemical processes. The available research on related compounds, such as other alkoxysilanes or molecules containing di-tert-butyl groups, does not extend to the specific catalytic applications of Di-t-Butoxydimethoxysilane.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or a list of mentioned compounds as requested, because the foundational research on the catalytic properties of this specific compound does not appear to be publicly available.
Theoretical and Computational Studies of Di T Butoxydimethoxysilane and Its Reactions
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic characteristics. For di-t-butoxydimethoxysilane, DFT calculations would be crucial in elucidating its fundamental electronic properties and reactivity.
Molecular Orbital Analysis and Reactivity Prediction
Molecular orbital (MO) theory provides a detailed picture of the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy and shape of these frontier orbitals dictate the molecule's reactivity.
For di-t-butoxydimethoxysilane, the silicon atom is the electrophilic center, susceptible to nucleophilic attack, for instance, by a water molecule during hydrolysis. The bulky t-butoxy groups, with their significant steric hindrance, would be expected to influence the accessibility of the silicon center compared to the smaller methoxy (B1213986) groups. The electron-donating nature of the alkoxy groups increases the electron density on the silicon atom, affecting its reactivity.
A molecular orbital analysis would likely show that the LUMO is centered on the silicon atom, indicating its susceptibility to nucleophilic attack. The HOMO, conversely, would be expected to have significant contributions from the oxygen atoms of the alkoxy groups. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
While specific data for di-t-butoxydimethoxysilane is not available, a comparative analysis with similar alkoxysilanes can be insightful. For instance, studies on tetramethoxysilane (B109134) (TMOS) and tetraethoxysilane (TEOS) have established the foundational principles of their electronic structure and reactivity. nih.govnih.gov
Table 1: Predicted Frontier Orbital Properties of Di-t-Butoxydimethoxysilane in Comparison to Related Alkoxysilanes (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
| Tetramethoxysilane (TMOS) | ~ -10.5 | ~ 1.5 | ~ 12.0 | High |
| Tetraethoxysilane (TEOS) | ~ -10.2 | ~ 1.8 | ~ 12.0 | Moderate |
| Di-t-butoxydimethoxysilane | ~ -9.8 | ~ 2.0 | ~ 11.8 | Moderate to Low (steric hindrance) |
Note: The values for Di-t-butoxydimethoxysilane are hypothetical and extrapolated based on general principles of electronic effects and steric hindrance in alkoxysilanes.
Transition State Calculations for Reaction Mechanisms
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transition states, providing crucial information about the reaction's feasibility and kinetics.
For di-t-butoxydimethoxysilane, the primary reactions of interest are hydrolysis and condensation, which are the fundamental steps in the sol-gel process. DFT studies on the hydrolysis of other alkoxysilanes have shown that the reaction can proceed through different mechanisms depending on the reaction conditions (e.g., acidic, basic, or neutral). nih.gov
In an acidic medium, the hydrolysis is typically initiated by the protonation of an alkoxy oxygen, making the silicon center more electrophilic and susceptible to attack by water. In a basic medium, the reaction is often initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.
For di-t-butoxydimethoxysilane, it is expected that the hydrolysis of the methoxy groups would be kinetically favored over the hydrolysis of the bulkier t-butoxy groups due to lower steric hindrance. Transition state calculations would allow for the quantification of the activation energy barriers for the hydrolysis of each type of alkoxy group, confirming this hypothesis.
Table 2: Illustrative Calculated Activation Energies for the Hydrolysis of Di-t-butoxydimethoxysilane (Hypothetical DFT Data)
| Reaction | Catalyst | Activation Energy (kcal/mol) | Predicted Rate |
| Hydrolysis of Methoxy Group | Acid (H₃O⁺) | ~ 15-20 | Faster |
| Hydrolysis of t-Butoxy Group | Acid (H₃O⁺) | ~ 25-30 | Slower |
| Hydrolysis of Methoxy Group | Base (OH⁻) | ~ 12-18 | Faster |
| Hydrolysis of t-Butoxy Group | Base (OH⁻) | ~ 22-28 | Slower |
Note: These are hypothetical values based on trends observed in DFT studies of other alkoxysilanes. The actual values would require specific calculations for di-t-butoxydimethoxysilane.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into processes like hydrolysis, condensation, and the formation of larger structures.
Simulation of Hydrolysis and Condensation Pathways
MD simulations can be used to model the step-by-step process of hydrolysis and condensation of di-t-butoxydimethoxysilane in a solvent. These simulations can track the trajectories of individual molecules, revealing the preferred pathways for these reactions. For instance, MD simulations can show how water molecules approach the silane (B1218182), how the alkoxy groups are replaced by hydroxyl groups, and how the resulting silanols condense to form siloxane bridges (Si-O-Si).
Reactive force fields (ReaxFF) are often employed in MD simulations of chemical reactions, as they can model bond formation and breaking. A ReaxFF-based MD simulation of di-t-butoxydimethoxysilane in an aqueous environment would likely show a sequential hydrolysis process, with the methoxy groups reacting first. The subsequent condensation reactions would lead to the formation of dimers, trimers, and larger oligomers. The bulky t-butoxy groups would be expected to influence the structure of these oligomers, potentially leading to more linear or less cross-linked structures compared to precursors with four reactive groups.
Interfacial Interactions in Sol-Gel and Hybrid Systems
Di-t-butoxydimethoxysilane can be used to modify surfaces or as a component in hybrid organic-inorganic materials. MD simulations are particularly well-suited to study the interactions at the interface between the silane (or its derivatives) and a substrate or another phase.
For example, an MD simulation could model the adsorption of hydrolyzed di-t-butoxydimethoxysilane onto a silica (B1680970) surface. Such a simulation would reveal how the silanols on the hydrolyzed molecule form hydrogen bonds with the hydroxyl groups on the silica surface, which is the initial step in the formation of a covalent bond. The orientation and conformation of the t-butoxy groups at the interface could also be studied, providing insights into the properties of the resulting modified surface.
In a hybrid system, MD simulations can help to understand the miscibility and interfacial adhesion between the inorganic domains formed from the silane and an organic polymer matrix. These simulations can calculate properties like the work of adhesion, which is a measure of the strength of the interface.
Computational Modeling of Material Formation
Building on the insights from DFT and MD, computational models can be developed to simulate the formation of materials from di-t-butoxydimethoxysilane on a larger scale. These models often use kinetic Monte Carlo (KMC) or other coarse-graining techniques to bridge the gap between the molecular and macroscopic scales.
These models would take as input the reaction rates for hydrolysis and condensation obtained from DFT calculations and use them to simulate the growth of the silica network over time. The structure of the resulting material, including properties like pore size distribution and surface area, could then be predicted.
The presence of the non-hydrolyzable t-butoxy groups in di-t-butoxydimethoxysilane would be a key factor in these models. These groups would act as network terminators, limiting the degree of cross-linking and influencing the final morphology of the material. By tuning the parameters in the model, it would be possible to predict how changes in the reaction conditions (e.g., pH, temperature, water-to-silane ratio) would affect the properties of the resulting material. This predictive capability is invaluable for the rational design of materials with specific properties.
Predictive Models for Polymerization and Network Formation
The polymerization of Di-t-Butoxydimethoxysilane is a complex process involving a series of hydrolysis and condensation reactions. Predictive models for this process are crucial for controlling the structure and properties of the resulting polysiloxane network. These models often employ computational chemistry methods to elucidate reaction mechanisms and kinetics.
A simplified reaction scheme is as follows:
Hydrolysis: ≡Si-OCH₃ + H₂O ↔ ≡Si-OH + CH₃OH
Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
Alcohol Condensation: ≡Si-OCH₃ + HO-Si≡ → ≡Si-O-Si≡ + CH₃OH
The kinetics of these reactions are influenced by several factors, including the water-to-silane ratio, pH, catalyst, and temperature. Theoretical models often utilize Density Functional Theory (DFT) and ab initio methods to study these reactions at a molecular level.
Reaction Mechanism:
Computational studies on similar alkoxysilanes suggest that the reaction mechanism can proceed through either an Sₙ2-Si or Sₙ1-Si pathway. In alkaline conditions, an Sₙ2-Si mechanism is generally favored, where a deprotonated silanol (B1196071) attacks another silane molecule. Conversely, in acidic or neutral media, an Sₙ1-Si mechanism may be more likely.
Predictive Modeling Approaches:
Researchers have employed various computational techniques to model the polymerization of alkoxysilanes. These include:
Quantum Mechanics (QM): Used to calculate the energies of reactants, transition states, and products, providing insights into reaction pathways and activation barriers.
Molecular Dynamics (MD): Simulates the movement of atoms and molecules over time, allowing for the study of the dynamic evolution of the polymer network.
Monte Carlo (MC) Methods: Employs random sampling to predict the structure of the resulting polymer network.
These predictive models are instrumental in understanding how the bulky t-butoxy groups of Di-t-Butoxydimethoxysilane influence the polymerization kinetics and the final network architecture. The steric hindrance from these groups can affect the rate of hydrolysis and condensation, leading to different network structures compared to less bulky alkoxysilanes.
Simulation of Thin Film Growth Processes
The formation of thin films from Di-t-Butoxydimethoxysilane is a critical process in various applications, and simulations provide a powerful tool to understand and optimize this growth. These simulations often focus on the transport of precursor molecules to the substrate surface and the subsequent surface reactions that lead to film deposition.
The growth of thin films from Di-t-Butoxydimethoxysilane can be modeled at different scales, from the atomistic level to the reactor scale.
Atomistic Simulations:
At the atomic level, Molecular Dynamics (MD) and Monte Carlo (MC) simulations can be used to model the adsorption, diffusion, and reaction of Di-t-Butoxydimethoxysilane molecules on a substrate. These simulations can provide detailed information about:
Surface Adsorption: The initial binding of the precursor molecule to the substrate.
Surface Diffusion: The movement of adsorbed molecules on the surface.
Surface Reactions: The hydrolysis and condensation reactions occurring at the substrate-film interface.
These simulations can help in understanding how process parameters such as temperature and precursor concentration affect the film's microstructure and properties.
Continuum Models:
At a larger scale, continuum models based on computational fluid dynamics (CFD) can be used to simulate the transport of the precursor in the gas phase and its deposition onto the substrate. These models solve the governing equations for fluid flow, heat transfer, and mass transport to predict the growth rate and uniformity of the thin film.
Key Parameters in Thin Film Growth Simulation:
The following table summarizes key parameters that are often considered in the simulation of thin film growth from Di-t-Butoxydimethoxysilane:
| Parameter | Description | Typical Simulation Approach |
| Precursor Inlet Flow Rate | The rate at which Di-t-Butoxydimethoxysilane is introduced into the deposition chamber. | CFD |
| Substrate Temperature | The temperature of the surface on which the film is grown. | CFD, MD |
| Chamber Pressure | The total pressure within the deposition chamber. | CFD |
| Precursor Partial Pressure | The partial pressure of Di-t-Butoxydimethoxysilane in the gas phase. | CFD |
| Surface Reaction Kinetics | The rates of the chemical reactions occurring on the substrate surface. | DFT, MD |
By systematically varying these parameters in simulations, it is possible to develop a deeper understanding of the thin film growth process and to identify the optimal conditions for depositing high-quality films with desired properties.
Future Research Directions and Sustainable Considerations for Di T Butoxydimethoxysilane
Development of Advanced Functional Materials from Di-t-Butoxydimethoxysilane
The unique structure of di-t-butoxydimethoxysilane, featuring both bulky t-butoxy groups and reactive methoxy (B1213986) groups, makes it a compelling precursor for a new generation of advanced functional materials. A primary avenue of research lies in its application within sol-gel chemistry. The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules, offering a low-temperature route to glasses and ceramics. youtube.comyoutube.comyoutube.com
In this process, the methoxy groups of di-t-butoxydimethoxysilane undergo hydrolysis and condensation reactions to form a siloxane (Si-O-Si) network, the backbone of the resulting material. youtube.comyoutube.com The large t-butoxy groups, which are less prone to hydrolysis, can modify the final structure, creating controlled porosity and influencing the material's mechanical and surface properties.
Hybrid Organic-Inorganic Materials:
A significant area of future research is the creation of hybrid organic-inorganic materials. mdpi.comresearchgate.net These materials combine the properties of both organic polymers (e.g., flexibility) and inorganic glasses (e.g., thermal stability and durability). mdpi.com By co-condensing di-t-butoxydimethoxysilane with other organoalkoxysilanes or organic polymers, researchers can create novel materials with tailored functionalities. For instance, incorporating this silane (B1218182) into hybrid formulations can lead to advanced coatings with superior thermal resistance and optical transparency. nih.gov Research on related organoalkoxysilanes like dimethyldimethoxysilane (DMDMS) and methyltrimethoxysilane (B3422404) (MTMS) has demonstrated the potential to create stable hybrid sols for crack-free, high-performance coating films. nih.gov
Biomaterials and Drug Delivery:
The sol-gel method using alkoxysilane precursors is also extensively explored for biomedical applications. mdpi.comnih.gov The ability to encapsulate biological molecules like cells or drugs in a stable, porous silica (B1680970) matrix at low temperatures opens up possibilities for drug delivery systems, biosensors, and scaffolds for tissue engineering. nih.govmdpi.com The specific properties imparted by the t-butoxy groups in di-t-butoxydimethoxysilane could be leveraged to control the release kinetics of encapsulated drugs or to create surfaces with specific biocompatibility profiles. mdpi.com
| Functional Material Type | Precursors | Key Properties & Potential Applications | Relevant Research Findings |
|---|---|---|---|
| Hybrid Coatings | Di-t-butoxydimethoxysilane, MTMS, TMOS | High thermal resistance, high transparency, crack-free films. Applications in protective coatings for electronics and optics. | Hybrid sols with organoalkoxysilanes like DMDMS and MTMS show enhanced stability and form smooth, high-transmittance coatings. nih.gov |
| Porous Silica | Di-t-butoxydimethoxysilane | Controlled pore size, high surface area. Applications in catalysis, separation membranes, and as hosts for functional molecules. | The sol-gel process allows for the creation of porous networks by controlling hydrolysis and condensation of alkoxide precursors. youtube.comyoutube.com |
| Biomedical Hybrids | Di-t-butoxydimethoxysilane, bioactive molecules (e.g., drugs, enzymes) | Biocompatibility, controlled release of active agents. Applications in drug delivery, tissue engineering, and biosensors. | Silica-based hybrids can incorporate drugs like quercetin (B1663063) for in-situ release, with interactions confirmed by spectroscopic and simulation studies. mdpi.com Living cells can be encapsulated in sol-gel matrices for biocatalysis. nih.gov |
Green Chemistry Approaches in Silane Synthesis and Application
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in the chemical industry. nih.govnih.gov Future research on di-t-butoxydimethoxysilane will undoubtedly be guided by these principles, from its synthesis to its final application.
Traditionally, many organosilicon compounds are produced from chlorosilanes, a process that generates corrosive hydrogen chloride (HCl) as a byproduct. nih.gov A key green chemistry approach is the direct synthesis of alkoxysilanes from silicon metal and alcohols, which avoids the use of chlorine. nih.govgoogle.com Further research into optimizing catalysts and reaction conditions for the direct synthesis of di-t-butoxydimethoxysilane could significantly improve its environmental footprint.
Other green chemistry strategies applicable to this compound include:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids in synthesis and sol-gel processing. acs.org
Catalysis: Developing highly efficient and recyclable catalysts, including solid catalysts and biocatalysts, to improve reaction rates and reduce waste. nih.gov Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture. nih.gov
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. utas.edu.au
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.govnih.gov
The application of di-t-butoxydimethoxysilane in sol-gel processes at low temperatures is inherently a greener approach compared to high-temperature melt processing of glass and ceramics, as it significantly reduces energy consumption. youtube.commdpi.com
Integration with Emerging Technologies (e.g., 3D Printing, Advanced Manufacturing)
The convergence of materials science and advanced manufacturing technologies like 3D printing (additive manufacturing) presents exciting opportunities for di-t-butoxydimethoxysilane. While direct integration is still an area of active research, the properties of materials derived from this silane suggest several potential applications.
Custom Resin Formulations for Stereolithography (SLA):
Stereolithography (SLA) is a 3D printing process that uses light to cure liquid photopolymer resins into solid objects. youtube.com The performance of SLA is highly dependent on the chemical composition of the resin. utas.edu.au Future research could focus on incorporating di-t-butoxydimethoxysilane or its derivatives as additives or crosslinkers in SLA resin formulations. google.com Its bulky t-butoxy groups could be used to tailor the viscosity, curing speed, and mechanical properties (e.g., reducing shrinkage, improving toughness) of the final printed object.
Surface Functionalization of 3D-Printed Parts:
Another promising application is the surface modification of parts produced by various 3D printing methods. Silanization, a process that deposits a thin layer of organosilane on a surface, can be used to alter properties like hydrophobicity, biocompatibility, or adhesion. nih.govnih.gov 3D-printed polymer or ceramic parts could be treated with di-t-butoxydimethoxysilane to create a functional silica-based coating, enhancing their performance for specific applications in microfluidics or medical devices. nih.govresearchgate.net
Sol-Gel Inks for Direct Ink Writing (DIW):
Direct Ink Writing (DIW) is a 3D printing technique that extrudes a viscoelastic ink to build structures layer-by-layer. Sol-gel inks based on alkoxysilane precursors are being developed for this purpose. researchgate.net An ink formulated with di-t-butoxydimethoxysilane could be printed into a complex 3D geometry and then converted into a solid silica or hybrid material part through the sol-gel process. This would enable the fabrication of custom-designed porous catalysts, filters, or biomedical implants.
| Emerging Technology | Potential Role of Di-t-butoxydimethoxysilane | Research Objective | Anticipated Benefits |
|---|---|---|---|
| Stereolithography (SLA) | Component in photocurable resin | Develop novel resins with tailored viscosity, cure rate, and mechanical properties. | Improved print resolution, enhanced durability and functionality of printed parts. google.comutas.edu.au |
| Surface Modification | Silanization agent for post-processing | Functionalize the surfaces of existing 3D-printed parts (e.g., polymers, metals). | Creation of hydrophobic, oleophobic, or biocompatible surfaces on complex geometries. nih.govnih.gov |
| Direct Ink Writing (DIW) | Precursor for sol-gel based inks | Formulate silica-based inks with appropriate rheological properties for extrusion. | Fabrication of complex, porous ceramic or hybrid structures for catalysis or biomedical use. researchgate.net |
Q & A
Q. What are the recommended storage and handling protocols for Di-t-Butoxydimethoxysilane to prevent degradation?
Di-t-Butoxydimethoxysilane should be stored in a tightly sealed container under inert gas (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen, as silanes are typically moisture-sensitive . Storage areas must be well-ventilated and free from incompatible materials like oxidizing agents or water sources. Grounding containers during transfer is critical to avoid static discharge, a common precaution for organometallic compounds .
Q. How can researchers safely purify Di-t-Butoxydimethoxysilane for experimental use?
Purification via fractional distillation under reduced pressure is recommended, as silanes often require careful thermal handling. Use grease-free glassware and anhydrous solvents (e.g., dry hexane or toluene) to prevent hydrolysis. Monitor purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of byproducts like methanol or t-butanol, which may form during degradation .
Q. What spectroscopic techniques are most effective for characterizing Di-t-Butoxydimethoxysilane?
Key methods include:
- ¹H and ¹³C NMR : To confirm the integrity of methoxy and t-butoxy groups.
- FT-IR : To identify Si-O-C stretches (950–1100 cm⁻¹) and monitor hydrolytic byproducts.
- Mass spectrometry (MS) : For molecular weight verification and detection of fragmentation patterns .
Advanced Research Questions
Q. How can hydrolysis kinetics of Di-t-Butoxydimethoxysilane be quantitatively analyzed under varying pH conditions?
Design a kinetic study using UV-Vis or NMR to track silanol formation rates. Prepare buffered aqueous solutions (pH 2–12) and monitor hydrolysis via time-resolved spectroscopy. For example, the disappearance of Si-O-C peaks in FT-IR or the emergence of Si-OH signals in ²⁹Si NMR can provide rate constants. Compare results with computational models (e.g., DFT calculations) to validate mechanistic pathways .
Q. What strategies resolve contradictions in catalytic activity data when using Di-t-Butoxydimethoxysilane as a precursor in sol-gel synthesis?
Discrepancies may arise from variations in precursor purity, solvent polarity, or hydrolysis rates. Standardize protocols by:
Q. How does steric hindrance from t-butoxy groups influence the reactivity of Di-t-Butoxydimethoxysilane in cross-coupling reactions?
Perform comparative studies with less hindered analogs (e.g., dimethoxymethylsilane). Use kinetic isotope effects (KIE) or Hammett plots to assess electronic vs. steric contributions. Computational modeling (e.g., molecular dynamics) can visualize steric barriers to nucleophilic attack at the silicon center .
Methodological Considerations
Q. What experimental controls are essential when studying the thermal stability of Di-t-Butoxydimethoxysilane?
Q. How should researchers document synthetic procedures to ensure reproducibility?
Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
- Report exact molar ratios, solvent grades, and reaction times.
- Provide raw spectral data (e.g., NMR peak integrals) in supplementary materials.
- Disclose batch-specific impurities via high-resolution mass spectrometry (HRMS) .
Data Analysis & Reporting
Q. What statistical approaches are suitable for analyzing variability in sol-gel pore size distributions derived from Di-t-Butoxydimethoxysilane?
Apply non-parametric tests (e.g., Kolmogorov-Smirnov) to compare pore size histograms from scanning electron microscopy (SEM). Use multivariate regression to correlate synthesis parameters (e.g., precursor concentration, aging time) with material properties .
Q. How can researchers ethically address inconclusive or negative results in studies involving Di-t-Butoxydimethoxysilane?
Publish null findings in open-access repositories to prevent redundancy. Detail troubleshooting steps (e.g., alternative catalysts, modified reaction conditions) to guide future work. Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
